N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide
Description
N-(4-Methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a central benzene ring substituted with a methyl group at the para position relative to the sulfonamide moiety. The sulfonamide nitrogen is further functionalized with two groups: a 4-methoxyphenyl group and a methylene-linked 5-methyl-2-phenyl-1,3-oxazole ring.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-9-15-23(16-10-18)32(28,29)27(21-11-13-22(30-3)14-12-21)17-24-19(2)31-25(26-24)20-7-5-4-6-8-20/h4-16H,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVNYSJHMXQRPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(OC(=N2)C3=CC=CC=C3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the oxazole ring and subsequent sulfonamide formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, followed by sulfonamide formation using sulfonyl chloride and an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and anti-inflammatory agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s oxazole ring may also interact with proteins and other biomolecules, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several sulfonamide derivatives, enabling comparative analysis of substituent effects on properties such as solubility, stability, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on LogP :
- The target compound’s LogP (~4.5) is comparable to derivatives with methoxy or ethoxy groups (e.g., 4.8 for the ethoxy analog in ). Piperazine-containing analogs (e.g., ) exhibit lower LogP due to increased polarity.
- Thiophene substitution () reduces LogP (~3.8), reflecting its moderate hydrophobicity compared to phenyl groups.
Steric and Electronic Influences: The 2-phenyl group on the oxazole (target compound) facilitates π-π stacking, whereas 2-methoxyphenyl () introduces steric hindrance and electron-donating effects.
Synthetic Approaches :
Biological Activity
N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, exhibits a range of pharmacological properties, making it a subject of interest for further research.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a methoxy group, a methyl group, and an oxazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives often exhibit diverse biological activities including:
- Antimicrobial properties : Effective against various bacterial strains.
- Anticancer potential : Inhibition of cancer cell proliferation.
- Anti-inflammatory effects : Reduction of inflammation markers.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can inhibit the growth of bacteria by interfering with folate synthesis. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The results indicate significant cytotoxicity against these cell lines, suggesting potential as an anticancer agent.
Anti-inflammatory Effects
Research on the anti-inflammatory properties of sulfonamides has indicated their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. The target compound has shown promise in reducing inflammation markers in animal models.
Experimental Results
In an experimental model using carrageenan-induced paw edema in rats, the following results were observed:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Sulfonamide Derivative (10 mg/kg) | 45 |
| Sulfonamide Derivative (20 mg/kg) | 70 |
These findings suggest that higher doses lead to more significant reductions in inflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-4-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation and oxazole ring formation. A typical route starts with coupling 4-methylbenzenesulfonyl chloride with 4-methoxyaniline to form the sulfonamide core. Subsequent alkylation with a pre-synthesized 5-methyl-2-phenyl-1,3-oxazole-4-methyl chloride intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) yields the final product. Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2:1 molar ratio of oxazole intermediate to sulfonamide) is critical to minimize byproducts . Purity can be enhanced via silica gel chromatography or recrystallization from n-hexane/chloroform mixtures .
Q. How can spectroscopic techniques (e.g., NMR, IR, fluorescence) characterize this compound?
- Methodological Answer :
- NMR : ¹H NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole methyl at δ 2.3–2.5 ppm). ¹³C NMR distinguishes sulfonamide carbons (δ 120–140 ppm) and oxazole carbons (δ 150–160 ppm) .
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹; oxazole C=N/C-O vibrations occur at 1600–1650 cm⁻¹ .
- Fluorescence : Spectrofluorometry (excitation ~280 nm, emission ~350 nm) assesses electronic transitions influenced by the methoxyphenyl and oxazole groups .
Q. Which computational methods predict the electronic and thermochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections (e.g., Becke’s 1993 method) accurately model electronic properties. Basis sets like 6-31G(d,p) optimize geometries, while time-dependent DFT (TD-DFT) predicts UV-Vis spectra. Thermochemical parameters (e.g., Gibbs free energy, enthalpy) are derived via vibrational frequency analysis .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during structure determination?
- Methodological Answer : Use SHELXL for refinement, incorporating constraints for disordered regions (e.g., methoxyphenyl rotation). Validate with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (target R1 < 5%). If data conflicts arise (e.g., bond length outliers), cross-validate with spectroscopic data (e.g., NMR coupling constants) and DFT-calculated bond distances .
Q. What strategies optimize the design of derivatives for enhanced biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the oxazole’s phenyl group with electron-withdrawing substituents (e.g., -Cl, -CF₃) to modulate lipophilicity and target binding .
- Bioisosteric Replacement : Substitute the sulfonamide with a carbamate or urea group while retaining hydrogen-bonding capacity .
- In Silico Screening : Dock derivatives into target protein active sites (e.g., carbonic anhydrase) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .
Q. How to address competing reaction pathways during synthesis scale-up?
- Methodological Answer : Monitor reaction intermediates via HPLC (C18 column, acetonitrile/water gradient) to detect side products (e.g., over-alkylation or hydrolysis). Adjust solvent polarity (e.g., switch from THF to DMF) to stabilize transition states. Kinetic studies (Eyring plots) identify temperature thresholds for pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
